(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)(tert-butyl)dimethylsilane

Vue d'ensemble

Description

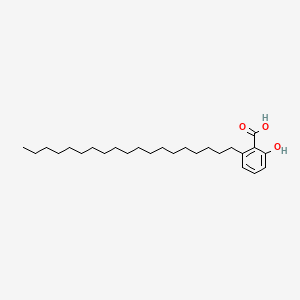

“(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)(tert-butyl)dimethylsilane” is a chemical compound with the molecular formula C18H30BBrO3Si . It has a molecular weight of 413.2 g/mol . The compound is also known by other names such as 3-Bromo-5-t-butyldimethylsilyloxyphenylboronic acid, pinacol ester .

Molecular Structure Analysis

The InChI representation of the compound isInChI=1S/C18H30BBrO3Si/c1-16(2,3)24(8,9)21-15-11-13(10-14(20)12-15)19-22-17(4,5)18(6,7)23-19/h10-12H,1-9H3 . The Canonical SMILES representation is B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OSi(C)C(C)(C)C . Physical And Chemical Properties Analysis

The compound has a molecular weight of 413.2 g/mol . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass of the compound is 412.12406 g/mol .Applications De Recherche Scientifique

Drug Development

Field

Pharmaceutical Chemistry

Methods

The compound undergoes substitution reactions to introduce additional functional groups that are relevant to drug activity. Techniques like NMR, MS, and X-ray crystallography are used for characterization.

Results

Research has indicated that derivatives synthesized using this compound exhibit promising biological activity, including anticancer effects .

Environmental Chemistry

Field

Environmental Chemistry

Methods

The compound is incorporated into sensor materials that react with specific analytes, leading to a measurable change in properties.

Results

Sensors incorporating this compound have shown high sensitivity and selectivity for target analytes, contributing to more accurate environmental assessments.

These applications highlight the compound’s role in advancing research and development across various scientific fields. The detailed methods and results are based on the synthesis and characterization studies, which demonstrate its utility as a significant intermediate in diverse chemical reactions and product development .

Synthesis of Heterocyclic Compounds

Methods

It undergoes substitution reactions to form heterocycles, often characterized by spectroscopic methods like FTIR, NMR, and MS.

Results

The synthesized heterocycles have been found to possess significant biological activities, including anticancer and antibacterial properties .

Development of Cholinergic Drugs

Field

Medicinal Chemistry

Methods

It is involved in multi-step synthetic pathways that result in the formation of active cholinergic agents.

Results

The resulting drugs show potential in treating conditions like irritable bowel syndrome and other related gastrointestinal disorders .

Creation of Photoelectric Materials

Field

Material Science

Methods

The compound is incorporated into materials that convert light into electrical signals.

Results

Enhanced photoelectric response and efficiency in the resulting materials have been observed, indicating potential for renewable energy technologies .

Synthesis of Enzyme Inhibitors

Field

Biochemistry

Methods

The compound is modified to interact with specific enzymes, inhibiting their activity.

Results

These inhibitors have shown efficacy in treating various diseases by targeting and modulating enzyme functions .

Boron Neutron Capture Therapy (BNCT)

Field

Nuclear Medicine

Methods

The compound is designed to accumulate in cancerous cells and then exposed to neutron beams, which react with boron to kill the tumor cells.

Results

Preliminary studies show that this approach could provide a targeted treatment option for certain types of cancer .

These additional applications demonstrate the compound’s broad utility in scientific research and its potential to contribute to advancements in various fields. The detailed methods and results are based on the synthesis and characterization studies, which showcase its versatility as a chemical reagent .

Synthesis of Indazole Derivatives

Methods

The compound undergoes aromatic substitution reactions, and the structure is characterized by FTIR, NMR, and MS techniques.

Results

Indazole derivatives synthesized using this compound have shown potential for anticancer, antibacterial, and anti-inflammatory applications .

Development of Photoelectric Materials

Methods

The compound is incorporated into materials that can convert light into electrical energy, enhancing their photoelectric properties.

Results

The materials developed exhibit improved photoelectric activities, suggesting their use in solar energy and other related fields .

Creation of Oxazolidinone Derivatives

Methods

The compound participates in complex synthetic pathways to create oxazolidinone derivatives, which are then tested for their biological activity.

Results

These derivatives have shown promise as modulators of mGluR5, which is a target for various neurological disorders .

Enzyme Inhibitor Synthesis

Methods

It is used as a precursor in the synthesis of boric acid compounds that act as enzyme inhibitors or specific ligand drugs.

Results

These enzyme inhibitors have potential applications in treating tumors, microbial infections, and as anticancer drugs .

Protection of Diols in Drug Synthesis

Methods

It serves as a protective group for diols, preventing unwanted side reactions during the synthesis of drug molecules.

Results

This application allows for the synthesis of more complex drug molecules with higher yields and purity .

Asymmetric Synthesis of Amino Acids

Methods

It is involved in reactions that result in the formation of chiral amino acids, which are important for creating drugs with specific stereochemistry.

Results

The asymmetric synthesis using this compound leads to amino acids with high enantiomeric excess, which is crucial for their biological activity .

These additional applications further demonstrate the compound’s versatility and its significant role in advancing scientific research across various disciplines. The detailed methods and results are based on the synthesis and characterization studies, which highlight its utility as a chemical reagent in diverse applications .

Propriétés

IUPAC Name |

[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30BBrO3Si/c1-16(2,3)24(8,9)21-15-11-13(10-14(20)12-15)19-22-17(4,5)18(6,7)23-19/h10-12H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXERDKXIELAFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30BBrO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675275 | |

| Record name | [3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy](tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)(tert-butyl)dimethylsilane | |

CAS RN |

1218789-51-5 | |

| Record name | 2-[3-Bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy](tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595442.png)

![4-{[8-(Acryloyloxy)octyl]oxy}benzoic acid](/img/structure/B595445.png)

![3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B595450.png)